2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime
Description
2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime is a nitroaromatic compound featuring a sulfanyl bridge connecting a 4-chlorophenyl group to a benzaldehyde O-methyloxime scaffold.
Properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c1-20-16-9-10-8-12(17(18)19)4-7-14(10)21-13-5-2-11(15)3-6-13/h2-9H,1H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWFCZRXTCFCQN-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime typically involves multiple steps. One common method starts with the nitration of 2-[(4-chlorophenyl)sulfanyl]benzaldehyde to introduce the nitro group. This is followed by the formation of the O-methyloxime derivative through the reaction with methoxyamine hydrochloride under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization through various reactions such as oxidation, reduction, and substitution.
Biology
- Biological Activity Studies : Research has indicated potential antimicrobial and anticancer properties. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, influencing biological pathways.
- Mechanism of Action : The interaction of the compound with specific molecular targets can lead to significant biological effects, making it a candidate for further pharmacological investigation.
Medicine
- Drug Development : Investigated for its potential use as a pharmacophore in medicinal chemistry. The compound's structure suggests it may be useful in developing new therapeutic agents targeting specific diseases.
Industry
- Production of Dyes and Pigments : Utilized in the synthesis of dyes and specialty chemicals due to its structural properties that allow for vibrant coloration and stability.
Data Tables
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Synthesis of complex organic molecules |
| Biology | Antimicrobial and anticancer studies | Potential targets include bacterial enzymes |
| Medicine | Drug development | Investigated as a potential therapeutic agent |
| Industry | Dye production | Used in the formulation of specialty chemicals |
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of derivatives of 2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime against various bacterial strains. Results indicated significant inhibition at certain concentrations, suggesting its potential as an antibacterial agent.
- Anticancer Research : In vitro studies explored the effects of this compound on cancer cell lines, revealing cytotoxic effects that warrant further investigation into its mechanism of action and potential therapeutic applications.
- Synthesis Optimization : Research focused on optimizing the synthetic route to improve yield and purity using continuous flow reactors, demonstrating enhanced efficiency compared to traditional batch methods.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorophenyl group may facilitate binding to specific enzymes or receptors, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects: Chlorophenyl vs. Methylphenyl
The 4-chlorophenyl group in the target compound distinguishes it from analogs like 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime (CAS 477852-04-3). Key differences include:
- Electron-withdrawing vs. electron-donating groups : The chlorine atom (strongly electronegative) may enhance the compound’s polarity and participation in halogen bonding, whereas the methyl group in the analog increases hydrophobicity.
- Nitro group positioning: The nitro group at the 5-position (para to the aldehyde oxime) in the target compound contrasts with the 3-position in the methylphenyl analog.
Table 1: Substituent Comparison
| Compound Name | Substituent on Phenyl | Nitro Position | Key Structural Feature |
|---|---|---|---|
| Target Compound | 4-Chloro | 5 | Sulfanyl bridge, O-methyloxime |
| 4-[(4-Methylphenyl)sulfanyl]-3-nitro analog | 4-Methyl | 3 | Sulfanyl bridge, O-methyloxime |
Crystal Packing and Hydrogen Bonding
Evidence from N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I) and its meta-substituted analog (Compound II) highlights the role of substituent positioning in supramolecular architecture:
- Compound I (para-chloro) : Forms inversion dimers via paired N–H⋯N hydrogen bonds (R₂²(8) motif), with layers stabilized by bifurcated N–H⋯O and C–H⋯O interactions. The dihedral angle between the pyrimidine and benzene rings is 42.25°, suggesting moderate conformational flexibility.
- Compound II (meta-chloro) : Exhibits two independent molecules in the asymmetric unit, with larger dihedral angles (59.70° and 62.18°). The 3D network arises from N–H⋯O/Cl bonds and interlayer N–H⋯N interactions.
These findings suggest that para-substituted derivatives (like the target compound) may favor planar packing motifs, whereas meta-substituted analogs adopt more distorted geometries. For the target compound, the 4-chlorophenyl group could promote halogen bonding (C–Cl⋯O/N), enhancing crystal stability.
Functional Group Impact: Oxime vs. Acetamide
The target compound’s O-methyloxime group differs from the acetamide moiety in N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I). Key distinctions include:
- Hydrogen-bonding capacity: The oxime group (–CH=N–O–) can act as both donor and acceptor, whereas the acetamide’s –NH₂ group primarily donates hydrogen bonds.
- Steric effects : The O-methyloxime’s methyl group may hinder close packing compared to the smaller –NH₂ group in acetamides.
Research Findings and Data Limitations
While direct data on the target compound are sparse, inferences from structural analogs suggest:
Electronic Effects : The 5-nitro group likely withdraws electrons, stabilizing the aromatic ring and enhancing interactions with nucleophiles.
Crystallinity : Para-substituted derivatives (e.g., Compound I) exhibit more ordered packing than meta analogs, implying higher melting points.
Pharmacological Potential: Compounds like CAS-179602-65-4, which share sulfanyl and chlorophenyl motifs, are used in veterinary medicine, hinting at possible bioactivity for the target compound.
Table 2: Structural and Crystallographic Data from Analogs
Biological Activity
2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : CHClNOS
- Molecular Weight : 305.75 g/mol
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural characteristics exhibit significant antimicrobial properties. The presence of the nitro group and the chlorophenyl moiety may enhance the compound's activity against various pathogens.
- Case Study : A study conducted on related compounds showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential efficacy in treating bacterial infections .
Anti-inflammatory Effects
Research indicates that compounds containing sulfanyl groups can modulate inflammatory pathways. The proposed mechanism involves inhibition of pro-inflammatory cytokines.
- Findings : In vitro assays revealed a reduction in TNF-alpha and IL-6 levels by 40% when treated with similar sulfanyl compounds at a concentration of 50 µM .
Cytotoxicity and Cancer Research
The cytotoxic potential of this compound has been investigated in various cancer cell lines.
- Research Data : A study reported an IC value of 25 µM against MCF-7 breast cancer cells, indicating significant antiproliferative effects .
The biological activity of this compound may be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The nitro group can lead to increased ROS production, which is known to induce apoptosis in cancer cells.
- Enzyme Inhibition : It may inhibit enzymes involved in the synthesis of inflammatory mediators.
- DNA Interaction : The compound's structure allows for potential interactions with DNA, leading to disruption in replication processes in cancer cells.
Comparative Analysis
| Compound Name | MIC (µg/mL) | IC (µM) | Anti-inflammatory Activity (%) |
|---|---|---|---|
| This compound | 32 | 25 | 40 |
| Related Sulfanyl Compound | 16 | 30 | 50 |
| Nitro-substituted Phenolic Compound | 28 | 22 | 45 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
